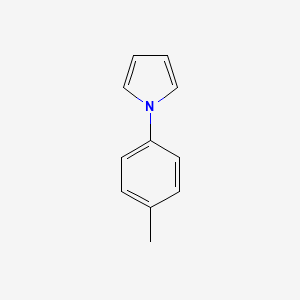

1-(4-Methylphenyl)-1H-pyrrole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 116797. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylphenyl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-10-4-6-11(7-5-10)12-8-2-3-9-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYUNLDVEMSMJNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10297601 | |

| Record name | 1-(4-Methylphenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10297601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827-60-1 | |

| Record name | 1-(4-Methylphenyl)pyrrole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116797 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Methylphenyl)pyrrole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215973 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Methylphenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10297601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Methylphenyl)-1H-pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(4-Methylphenyl)pyrrole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RVC3BT4HRH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Paal-Knorr Synthesis of 1-(4-methylphenyl)-1H-pyrrole from 1,4-Dicarbonyls

For Researchers, Scientists, and Drug Development Professionals

Abstract: The Paal-Knorr synthesis, a classic yet continually relevant reaction, provides a robust and versatile method for the synthesis of substituted pyrroles, fundamental heterocyclic motifs in numerous natural products and pharmaceutical agents.[1] This guide offers a comprehensive exploration of the Paal-Knorr synthesis, with a specific focus on the preparation of 1-(4-methylphenyl)-1H-pyrrole from a generic 1,4-dicarbonyl precursor and p-toluidine. We will delve into the mechanistic intricacies, provide a detailed, field-proven experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis. Furthermore, the significance of the N-arylpyrrole scaffold in the context of modern drug discovery will be highlighted, underscoring the enduring importance of this venerable reaction.

Introduction: The Enduring Significance of the Paal-Knorr Pyrrole Synthesis

First reported independently by Carl Paal and Ludwig Knorr in 1884, the Paal-Knorr synthesis has established itself as a cornerstone of heterocyclic chemistry.[1] Its primary appeal lies in its straightforward approach to constructing the pyrrole ring system through the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[2] The pyrrole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules, including drugs for various therapeutic areas such as antibacterial, antiviral, and anticancer agents.[3] The ability to readily introduce substituents on both the pyrrole ring and the nitrogen atom by judicious choice of starting materials makes the Paal-Knorr synthesis a powerful tool in the drug discovery process.[1]

This guide will focus on the synthesis of an N-arylpyrrole, specifically this compound. The introduction of an aryl group on the pyrrole nitrogen can significantly influence the compound's physicochemical properties and biological activity, making this class of compounds particularly interesting for pharmaceutical research.[4][5]

Mechanistic Deep Dive: Unraveling the Pathway to Pyrrole Formation

The mechanism of the Paal-Knorr pyrrole synthesis has been the subject of considerable study, with the currently accepted pathway involving a series of nucleophilic attacks and dehydration steps.[1] Understanding this mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues.

The reaction between a 1,4-dicarbonyl compound and a primary amine, in this case, p-toluidine, proceeds as follows:

-

Hemiaminal Formation: The synthesis commences with the nucleophilic attack of the primary amine (p-toluidine) on one of the carbonyl carbons of the 1,4-dicarbonyl compound. This initial attack is often facilitated by acid catalysis, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic.[6] This step results in the formation of a hemiaminal intermediate.[1][7]

-

Second Nucleophilic Attack and Cyclization: The nitrogen atom of the hemiaminal then performs an intramolecular nucleophilic attack on the second carbonyl carbon. This cyclization step is the rate-determining step of the reaction and leads to the formation of a 2,5-dihydroxytetrahydropyrrole derivative.[1][8]

-

Dehydration and Aromatization: The cyclic intermediate subsequently undergoes two dehydration steps to eliminate two molecules of water. This process is typically acid-catalyzed and results in the formation of the stable, aromatic pyrrole ring.[8]

The overall transformation is a robust and generally high-yielding process.[2][7]

Caption: A simplified representation of the Paal-Knorr pyrrole synthesis mechanism.

Experimental Protocol: A Validated Approach to this compound

This section provides a detailed, step-by-step protocol for the synthesis of this compound from a generic 1,4-dicarbonyl compound, hexane-2,5-dione, and p-toluidine. The causality behind each step is explained to provide a deeper understanding of the experimental design.

3.1. Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Role |

| Hexane-2,5-dione | C₆H₁₀O₂ | 114.14 | 1.14 g | 10.0 | 1,4-Dicarbonyl |

| p-Toluidine | C₇H₉N | 107.15 | 1.07 g | 10.0 | Primary Amine |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 20 mL | - | Catalyst/Solvent |

| Ethanol | C₂H₅OH | 46.07 | 50 mL | - | Recrystallization |

| Saturated NaCl (aq) | NaCl | 58.44 | 50 mL | - | Workup |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | q.s. | - | Drying Agent |

3.2. Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine hexane-2,5-dione (1.14 g, 10.0 mmol) and p-toluidine (1.07 g, 10.0 mmol).

-

Rationale: Equimolar amounts of the reactants are used to ensure complete conversion. The reaction is performed in a standard glassware setup suitable for heating under reflux.

-

-

Addition of Catalyst and Solvent: Add glacial acetic acid (20 mL) to the flask.

-

Rationale: Acetic acid serves a dual purpose: it acts as a solvent to dissolve the reactants and as a weak acid catalyst to facilitate the protonation of the carbonyl groups, thereby accelerating the reaction.[9] While stronger acids can be used, acetic acid provides a milder condition that is often sufficient and helps to avoid potential side reactions.[1]

-

-

Reaction Execution: Heat the reaction mixture to reflux with continuous stirring for 2-3 hours.

-

Rationale: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. The reflux condition ensures that the reaction temperature is maintained at the boiling point of the solvent, preventing the loss of volatile materials.

-

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate).

-

Rationale: TLC is a crucial technique for tracking the disappearance of the starting materials and the appearance of the product, allowing for the determination of the reaction's completion.

-

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-cold water (100 mL).

-

Rationale: Cooling the reaction mixture is a standard safety precaution before quenching. Pouring the mixture into water precipitates the organic product, which is typically insoluble in water, while the acetic acid and any water-soluble byproducts remain in the aqueous phase.

-

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Rationale: Extraction is performed to isolate the desired product from the aqueous phase. Ethyl acetate is a common choice due to its good solvating power for many organic compounds and its immiscibility with water.

-

-

Washing and Drying: Combine the organic extracts and wash with saturated aqueous sodium chloride (brine, 50 mL). Dry the organic layer over anhydrous magnesium sulfate.

-

Rationale: Washing with brine helps to remove any remaining water and some water-soluble impurities from the organic phase. The anhydrous magnesium sulfate is a drying agent that removes residual water from the organic solvent.

-

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Rationale: Rotary evaporation is an efficient method for removing the solvent at a lower temperature, which helps to prevent the degradation of the product.

-

-

Purification: Purify the crude product by recrystallization from ethanol.

-

Rationale: Recrystallization is a common and effective technique for purifying solid organic compounds. The choice of solvent is critical; the desired compound should be soluble in the hot solvent and insoluble in the cold solvent.

-

3.3. Expected Outcome

The expected product is 1-(4-methylphenyl)-2,5-dimethyl-1H-pyrrole as a crystalline solid. The yield and purity should be determined by standard analytical techniques such as weighing the final product and measuring its melting point and spectroscopic data (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

The Role of N-Arylpyrroles in Drug Discovery

The N-arylpyrrole scaffold is of significant interest to medicinal chemists due to its presence in a variety of biologically active compounds. The aryl substituent can engage in various non-covalent interactions with biological targets, such as pi-stacking and hydrophobic interactions, which can enhance binding affinity and selectivity.

Recent studies have highlighted the potential of N-arylpyrrole derivatives as:

-

Antimicrobial Agents: Novel N-arylpyrrole derivatives have been designed and synthesized, demonstrating broad-spectrum antimicrobial activity, including against resistant strains like MRSA.[4][5]

-

Anticancer Agents: The pyrrole ring system is a key component of several anticancer drugs, and the introduction of different aryl groups on the nitrogen atom allows for the fine-tuning of their cytotoxic activity.[3]

-

Antiviral and Antimalarial Agents: The versatility of the pyrrole scaffold has been exploited in the development of compounds with antiviral and antimalarial properties.[3][10]

The Paal-Knorr synthesis, with its operational simplicity and tolerance of a wide range of functional groups on both the dicarbonyl and amine starting materials, provides an efficient and adaptable platform for the generation of diverse libraries of N-arylpyrroles for drug discovery programs.[1][2]

Conclusion: A Timeless Synthesis for Modern Challenges

The Paal-Knorr synthesis of pyrroles remains a highly valuable and widely utilized transformation in organic chemistry. Its reliability, versatility, and straightforward execution make it an indispensable tool for both academic research and industrial applications, particularly in the field of drug development. This guide has provided a detailed examination of the synthesis of this compound, from its mechanistic underpinnings to a practical and validated experimental protocol. By understanding the core principles and experimental nuances of this powerful reaction, researchers can effectively leverage the Paal-Knorr synthesis to construct novel N-arylpyrrole derivatives with the potential to address pressing therapeutic needs.

References

-

Wikipedia. (2023, December 2). Paal–Knorr synthesis. Retrieved from [Link]

- Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.

-

All About Chemistry. (2020, January 4). Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. [Video]. YouTube. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

-

jOeCHEM. (2020, April 11). Paal-Knorr Synthesis of Furans, Pyrroles, and Thiophenes. [Video]. YouTube. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

- Qandeel, B. M., et al. (2025). Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2523970.

-

ResearchGate. (2025, August 10). Paal–Knorr synthesis: An old reaction, new perspectives | Request PDF. Retrieved from [Link]

-

ResearchGate. (2025, December 19). (PDF) Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. Retrieved from [Link]

- Barton, M., et al. (2013). Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials. Journal of Medicinal Chemistry, 56(7), 2829–2841.

- Tzankova, D., et al. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 453-466.

-

MDPI. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Retrieved from [Link]

-

MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

Sources

- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 2. rgmcet.edu.in [rgmcet.edu.in]

- 3. mdpi.com [mdpi.com]

- 4. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility of 1-(p-tolyl)-1H-pyrrole in Common Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 1-(p-tolyl)-1H-pyrrole in common organic solvents. Recognizing the scarcity of readily available quantitative solubility data for this specific compound, this document emphasizes the foundational principles and practical methodologies required for researchers, scientists, and drug development professionals to generate and interpret such data. The guide delves into the theoretical underpinnings of solubility, leveraging concepts like "like dissolves like" and the more quantitative Hansen Solubility Parameters (HSP). A detailed, step-by-step experimental protocol for solubility determination via the shake-flask method, coupled with quantitative analysis using High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy, is provided. This guide is designed to empower researchers with the necessary tools to make informed decisions regarding solvent selection for synthesis, purification, formulation, and other critical applications involving 1-(p-tolyl)-1H-pyrrole.

Introduction: The Significance of Solubility for 1-(p-tolyl)-1H-pyrrole

1-(p-tolyl)-1H-pyrrole, a substituted aromatic heterocycle, serves as a valuable building block in medicinal chemistry and materials science. Its structural motif is found in a variety of biologically active compounds and functional materials. The solubility of this compound in organic solvents is a critical physicochemical property that dictates its utility in numerous applications. For instance, in drug development, solubility influences bioavailability, formulation, and the ease of purification.[1] In organic synthesis, solvent selection is paramount for controlling reaction kinetics, yield, and purity.

This guide addresses the practical challenge of determining the solubility of 1-(p-tolyl)-1H-pyrrole. Instead of merely presenting data, we provide a robust methodology for its determination, grounded in established scientific principles.

Theoretical Framework for Predicting Solubility

The principle of "like dissolves like" provides a qualitative starting point for predicting solubility.[2] This concept suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For 1-(p-tolyl)-1H-pyrrole, a molecule with both nonpolar (tolyl group, pyrrole ring) and moderately polar (the nitrogen heteroatom and the overall dipole moment) characteristics, its solubility will be nuanced.

A more quantitative approach is offered by the Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components:

-

δd (Dispersion): Arising from London dispersion forces.

-

δp (Polar): Stemming from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Representing the energy of hydrogen bonds.[3]

The total Hansen solubility parameter is calculated as: δt² = δd² + δp² + δh²

The closer the Hansen Solubility Parameters of the solute (1-(p-tolyl)-1H-pyrrole) and the solvent, the higher the likelihood of good solubility.[4] While the specific HSP for 1-(p-tolyl)-1H-pyrrole are not readily published, they can be estimated using group contribution methods.[5][6]

Table 1: Physicochemical Properties of Common Organic Solvents

To aid in the theoretical prediction of solubility, the following table summarizes key properties of a range of organic solvents. Researchers can use this data to select a diverse set of solvents for experimental determination, covering a spectrum of polarities and interaction capabilities.

| Solvent | Dielectric Constant (ε) | Polarity Index | Hansen Parameters (δd, δp, δh) in MPa⁰·⁵ |

| n-Hexane | 1.9 | 0.1 | (14.9, 0.0, 0.0) |

| Toluene | 2.4 | 2.4 | (18.0, 1.4, 2.0) |

| Dichloromethane | 9.1 | 3.1 | (17.0, 7.3, 7.1) |

| Acetone | 20.7 | 5.1 | (15.5, 10.4, 7.0) |

| Ethyl Acetate | 6.0 | 4.4 | (15.8, 5.3, 7.2) |

| Tetrahydrofuran (THF) | 7.6 | 4.0 | (16.8, 5.7, 8.0) |

| Acetonitrile | 37.5 | 5.8 | (15.3, 18.0, 6.1) |

| Ethanol | 24.6 | 4.3 | (15.8, 8.8, 19.4) |

| Methanol | 32.7 | 5.1 | (14.7, 12.3, 22.3) |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 7.2 | (18.4, 16.4, 10.2) |

| N,N-Dimethylformamide (DMF) | 36.7 | 6.4 | (17.4, 13.7, 11.3) |

Data compiled from various sources. Dielectric constants and polarity indices are measures of a solvent's polarity.[7][8][9] Hansen parameters provide a more detailed view of intermolecular forces.[3]

Experimental Determination of Solubility: A Validated Protocol

The "gold standard" for determining the equilibrium solubility of a solid in a solvent is the shake-flask method.[10] This method involves agitating an excess of the solid solute in the solvent for a sufficient period to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved solute in the supernatant.

Materials and Equipment

-

1-(p-tolyl)-1H-pyrrole (solid, of known purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of 1-(p-tolyl)-1H-pyrrole.

Sources

- 1. improvedpharma.com [improvedpharma.com]

- 2. chem.ws [chem.ws]

- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 4. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]

- 5. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 6. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Illustrated Glossary of Organic Chemistry - Dielectric constant [chem.ucla.edu]

- 9. researchgate.net [researchgate.net]

- 10. dissolutiontech.com [dissolutiontech.com]

The Guiding Hand: Unraveling the Mechanism of Electrophilic Substitution on the 1-(4-methylphenyl)-1H-pyrrole Ring

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrole nucleus is a cornerstone in medicinal chemistry and materials science. The strategic functionalization of this privileged scaffold through electrophilic substitution is a fundamental tool for molecular design. This technical guide provides a comprehensive exploration of the mechanistic intricacies governing electrophilic substitution on the 1-(4-methylphenyl)-1H-pyrrole ring. We will dissect the electronic and steric interplay that dictates the regioselectivity of these reactions, offering field-proven insights into predicting and controlling reaction outcomes. This document moves beyond a mere recitation of facts to explain the causality behind the observed reactivity, empowering researchers to make informed decisions in their synthetic endeavors.

The Pyrrole Ring: An Electron-Rich Nucleus Primed for Electrophilic Attack

The pyrrole ring is a five-membered aromatic heterocycle that is significantly more reactive towards electrophiles than benzene.[1][2] This heightened reactivity stems from the participation of the nitrogen lone pair in the aromatic sextet, which increases the electron density of the ring carbons.[2][3]

Electrophilic attack on the unsubstituted pyrrole ring preferentially occurs at the C2 (α) position.[1][4] This regioselectivity is a direct consequence of the superior stabilization of the resulting cationic intermediate (the arenium ion or σ-complex). Attack at the C2 position allows for the delocalization of the positive charge over three resonance structures, whereas attack at the C3 (β) position results in an intermediate that is only stabilized by two resonance structures.[1][4]

Caption: Energetic preference for C2 substitution in pyrrole.

The Influence of the 1-(4-methylphenyl) Substituent: A Balancing Act of Electronic and Steric Effects

The introduction of a substituent on the pyrrole nitrogen dramatically influences the regiochemical outcome of electrophilic substitution.[5] The 1-(4-methylphenyl) or p-tolyl group exerts a combination of electronic and steric effects that modulate the inherent reactivity of the pyrrole ring.

2.1. Electronic Effects:

The p-tolyl group is generally considered to be weakly electron-donating. The methyl group enhances the electron density of the phenyl ring through hyperconjugation and inductive effects. This increased electron density can be transmitted to the pyrrole ring, albeit to a lesser extent, potentially increasing its nucleophilicity. However, the aryl group itself can act as an electron-withdrawing group through its inductive effect. The overall electronic influence is a subtle balance of these opposing factors.

2.2. Steric Effects:

The steric bulk of the p-tolyl group plays a significant role in directing electrophilic attack. The aryl substituent can partially shield the C2 and C5 positions, making them less accessible to incoming electrophiles. This steric hindrance can lead to an increase in the proportion of substitution at the C3 and C4 positions, a phenomenon that is more pronounced with bulkier electrophiles.[5]

Key Electrophilic Substitution Reactions on this compound

The following sections detail the mechanisms of common electrophilic substitution reactions on the this compound substrate, providing insights into the expected regiochemical outcomes.

3.1. Vilsmeier-Haack Formylation:

The Vilsmeier-Haack reaction is a mild and efficient method for introducing a formyl group onto an electron-rich aromatic ring.[6][7] The electrophile, the Vilsmeier reagent (a chloroiminium ion), is generated in situ from a substituted amide (e.g., N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[8]

Caption: Key stages of the Vilsmeier-Haack formylation.

For N-arylpyrroles, the Vilsmeier-Haack reaction generally favors substitution at the C2 position.[5] The relatively moderate size of the Vilsmeier reagent allows it to access the sterically more hindered α-position.

Experimental Protocol: Vilsmeier-Haack Formylation of this compound

-

Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool phosphorus oxychloride (1.1 eq.) in anhydrous dichloromethane (DCM) to 0 °C.

-

Vilsmeier Reagent Formation: Add anhydrous N,N-dimethylformamide (1.2 eq.) dropwise to the cooled POCl₃ solution, maintaining the temperature below 10 °C. Stir the resulting mixture at room temperature for 30 minutes to ensure complete formation of the Vilsmeier reagent.

-

Electrophilic Substitution: Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and a saturated aqueous solution of sodium bicarbonate. Stir vigorously until the excess reagents are hydrolyzed.

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with DCM (3x). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

3.2. Friedel-Crafts Acylation:

Friedel-Crafts acylation is a powerful tool for the formation of carbon-carbon bonds, introducing an acyl group onto the pyrrole ring.[9][10] The reaction typically employs an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[11][12] The active electrophile is the acylium ion, which is generated by the reaction of the acyl halide with the Lewis acid.[10][12]

A noteworthy aspect of Friedel-Crafts acylation on N-substituted pyrroles is the potential to direct the substitution to the C3 position. For instance, with an N-arylsulfonyl group, acylation with AlCl₃ as the catalyst can lead to the 3-acyl derivative as the major product.[13] This is rationalized by the formation of an organoaluminum intermediate.[13] While the p-tolyl group is not as strongly electron-withdrawing as an arylsulfonyl group, the choice of Lewis acid and reaction conditions can still influence the regioselectivity.

| N-Substituent | Reaction | α:β Ratio | Overall Yield (%) |

| -Phenyl | Vilsmeier-Haack | 9.0 : 1 | 93 |

| -p-Methoxyphenyl | Vilsmeier-Haack | 7.0 : 1 | 93 |

| -p-Bromophenyl | Vilsmeier-Haack | 5.6 : 1 | 90 |

| Table 1: Regioselectivity of Vilsmeier-Haack Formylation on N-Arylpyrroles.[5] |

3.3. Halogenation:

The halogenation of pyrroles is readily achieved with a variety of reagents.[14] Due to the high reactivity of the pyrrole ring, harsh conditions are often unnecessary. Reagents such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and molecular iodine can be employed.[14]

For this compound, halogenation is expected to occur predominantly at the C2 position. However, polyhalogenation is a common side reaction, and careful control of stoichiometry and reaction conditions is necessary to achieve mono-substitution.[14]

3.4. Nitration:

The nitration of pyrrole requires the use of mild nitrating agents to avoid polymerization and degradation, which can occur under strongly acidic conditions.[15] Acetyl nitrate, prepared in situ from nitric acid and acetic anhydride, is a commonly used reagent.[15]

For this compound, nitration is anticipated to yield primarily the 2-nitro derivative, with the potential for the formation of the 3-nitro isomer as a minor product. The electron-donating nature of the p-tolyl group may slightly increase the proportion of the 3-isomer compared to an unsubstituted N-phenylpyrrole.

Conclusion

The electrophilic substitution on the this compound ring is a mechanistically rich area of study with significant practical implications for the synthesis of functionalized heterocyclic compounds. The regiochemical outcome of these reactions is a delicate interplay of the inherent reactivity of the pyrrole nucleus and the electronic and steric influences of the N-aryl substituent. A thorough understanding of these guiding principles, as outlined in this guide, is paramount for researchers seeking to rationally design and execute synthetic strategies for the targeted functionalization of this important molecular scaffold.

References

- Vertex AI Search. (n.d.). Electrophilic Substitution in Pyrrole (Reactivity and Orientation).

- Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution.

- BenchChem. (2025). A Comparative Analysis of N-Substituent Directing Effects in the Electrophilic Substitution of Pyrrole.

- Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism.

- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.

- SlideShare. (n.d.). Pyrrole reaction.

- Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.

- Chemistry Stack Exchange. (2015, February 28). Regioselectivity in electrophilic substitution of pyrrole.

- Wikipedia. (n.d.). Pyrrole.

- Chemistry Steps. (n.d.). Electrophilic Aromatic Substitution – The Mechanism.

- Chemistry Stack Exchange. (2018, March 24). Why is pyrrole more reactive than pyridine and benzene for an electrophilic substitution reaction?.

- Wikipedia. (n.d.). Vilsmeier–Haack reaction.

- Anderson, P. S., & Lyle, R. E. (1984). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. Tetrahedron Letters, 25(21), 2245-2248.

- BYJU'S. (n.d.). Electrophilic Substitution Reaction Mechanism.

- Chemistry Steps. (n.d.). Friedel-Crafts Acylation.

- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.

- YouTube. (2021, June 19). Vilsmeier-Haack Reaction.

- Chemistry Stack Exchange. (2015, April 22). Nitration of pyrrole with sulfuric and nitric acids.

Sources

- 1. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 2. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. benchchem.com [benchchem.com]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 9. Friedel-Crafts Acylation [organic-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. youtube.com [youtube.com]

- 12. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 13. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pyrrole - Wikipedia [en.wikipedia.org]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

Methodological & Application

Application Notes & Protocols: The Use of 1-(4-methylphenyl)-1H-pyrrole as a Versatile Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrrole Scaffold

The pyrrole ring is a foundational five-membered nitrogen-containing heterocycle that serves as a privileged scaffold in medicinal chemistry.[1] Its structural motif is integral to a vast array of natural products, including heme, chlorophyll, and vitamin B12, highlighting its fundamental role in biological systems. In pharmaceutical development, the pyrrole core is present in numerous FDA-approved drugs, demonstrating a wide spectrum of therapeutic applications, from anticancer and anti-inflammatory to antiviral and antibacterial agents.[2][3][4][5] The electronic properties of the pyrrole ring and its ability to be readily functionalized at multiple positions make it an ideal starting point for the design of novel therapeutics.[2][6]

Heterocyclic moieties, in general, are critical tools for modulating a compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which are essential for optimizing pharmacokinetic and pharmacodynamic profiles.[7] The 1-arylpyrrole subclass, in particular, offers a rigid framework that can orient substituents into specific vectors of three-dimensional space, facilitating targeted interactions with biological macromolecules.

This guide focuses on 1-(4-methylphenyl)-1H-pyrrole (also known as 1-p-tolyl-1H-pyrrole; CAS 827-60-1), a key intermediate for building libraries of diverse, drug-like small molecules. We will provide a detailed exploration of its synthesis, rationale for use, and protocols for its derivatization and subsequent evaluation in a drug discovery context.

Synthesis of the Core Intermediate: this compound

A robust and scalable synthesis of the starting intermediate is the first critical step in any discovery campaign. The Paal-Knorr synthesis, first reported in 1884, remains one of the most efficient and widely used methods for constructing N-substituted pyrroles from 1,4-dicarbonyl compounds.[8][9] An operationally simple and effective variation of this is the Clauson-Kaas reaction, which utilizes 2,5-dimethoxytetrahydrofuran as a stable and easy-to-handle surrogate for the more reactive succinaldehyde (a 1,4-dicarbonyl).[10][11]

Rationale for Method Selection:

The Clauson-Kaas modification of the Paal-Knorr synthesis is chosen for its reliability, mild reaction conditions, and the commercial availability of starting materials.[10][12] The reaction of 2,5-dimethoxytetrahydrofuran with a primary amine, such as p-toluidine, in the presence of an acid catalyst, provides a direct and high-yielding route to the desired N-arylpyrrole.[9]

Caption: Paal-Knorr reaction pathway for synthesizing 1-arylpyrroles.

Protocol 2.1: Synthesis of this compound

Materials:

-

2,5-Dimethoxytetrahydrofuran (1.0 equiv)

-

p-Toluidine (1.05 equiv)

-

Glacial Acetic Acid (as solvent)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl acetate solvent system

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add p-toluidine (1.05 equiv) and glacial acetic acid (approx. 5 mL per 10 mmol of amine).

-

Stir the mixture at room temperature until the p-toluidine has fully dissolved.

-

Add 2,5-dimethoxytetrahydrofuran (1.0 equiv) to the solution dropwise over 5 minutes.

-

Heat the reaction mixture to reflux (approx. 118°C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

-

Neutralize the aqueous layer by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

-

Separate the organic layer. Wash the organic layer sequentially with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization:

-

Purification: The crude brown oil is purified by flash column chromatography on silica gel, eluting with a gradient of hexanes/ethyl acetate (e.g., 100:0 to 95:5) to afford the product as a pale yellow oil or low-melting solid.

-

Characterization (Expected):

-

¹H NMR: The spectrum should show characteristic signals for the pyrrole protons (triplets around 6.2-6.3 ppm and 6.9-7.0 ppm), the aromatic protons of the tolyl group (two doublets around 7.2-7.4 ppm), and a singlet for the methyl group around 2.4 ppm.[13][14]

-

¹³C NMR: Expect signals for the four distinct pyrrole carbons and the aromatic carbons, including the methyl carbon.

-

Mass Spectrometry: ESI-MS should show the [M+H]⁺ ion corresponding to the molecular weight of 157.21 g/mol .

-

Derivatization Strategies for Library Synthesis

The this compound scaffold is an excellent starting point for generating a library of analogues. The electron-rich pyrrole ring is amenable to various electrophilic substitution reactions, primarily at the C2 and C5 positions.

Caption: Common synthetic routes for diversifying the core scaffold.

Protocol 3.1: Vilsmeier-Haack Formylation

Rationale: This reaction introduces a highly versatile aldehyde group at the C2 position.[15] The Vilsmeier reagent, generated in situ from POCl₃ and DMF, is a mild electrophile suitable for electron-rich heterocycles.[16] The resulting aldehyde is a key handle for subsequent reactions like reductive amination, Wittig reactions, or condensations to build molecular complexity.

Procedure:

-

In a flame-dried, three-neck flask under a nitrogen atmosphere, cool a solution of anhydrous DMF (3.0 equiv) to 0°C.

-

Add phosphorus oxychloride (POCl₃, 1.2 equiv) dropwise with vigorous stirring, ensuring the temperature remains below 10°C.

-

Stir the resulting mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of this compound (1.0 equiv) in anhydrous DMF dropwise to the reagent at 0°C.

-

Allow the reaction to warm to room temperature and then heat to 40°C for 1-2 hours until TLC indicates consumption of the starting material.

-

Cool the reaction mixture to 0°C and quench by slowly adding ice-cold saturated sodium acetate solution.

-

Stir vigorously for 30 minutes, then extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

-

Purify by flash column chromatography to yield this compound-2-carbaldehyde.

Protocol 3.2: Friedel-Crafts Acylation

Rationale: Acylation introduces a ketone functionality, a common feature in many bioactive molecules, including kinase inhibitors.[17][18] This reaction allows for the introduction of various aryl or alkyl groups, providing a direct route to explore structure-activity relationships (SAR) related to this pocket-binding element.[19][20]

Procedure:

-

In a flame-dried flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (AlCl₃, 1.2 equiv) in anhydrous dichloromethane (DCM).

-

Cool the suspension to 0°C and add the desired acyl chloride (e.g., benzoyl chloride, 1.1 equiv) dropwise.

-

Stir for 15 minutes, then add a solution of this compound (1.0 equiv) in DCM dropwise, maintaining the temperature at 0°C.

-

Stir the reaction at 0°C for 1-3 hours, monitoring by TLC.

-

Quench the reaction by carefully pouring it onto crushed ice with concentrated HCl.

-

Separate the organic layer and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over MgSO₄, and concentrate.

-

Purify by flash column chromatography.

Protocol 3.3: Halogenation and Suzuki Cross-Coupling

Rationale: The Suzuki cross-coupling is a cornerstone of modern medicinal chemistry, enabling the formation of C-C bonds to introduce new aryl or heteroaryl moieties.[21] This two-step sequence first involves regioselective bromination of the pyrrole ring, followed by a palladium-catalyzed reaction with a boronic acid, offering vast potential for library diversification.[22][23]

Procedure (Step A - Bromination):

-

Dissolve this compound (1.0 equiv) in anhydrous THF and cool to -78°C under nitrogen.

-

Add a solution of N-Bromosuccinimide (NBS, 1.0 equiv) in anhydrous THF dropwise.

-

Stir at -78°C for 1 hour, then allow to warm slowly to room temperature.

-

Quench with water and extract with diethyl ether.

-

Wash the organic layer with brine, dry over MgSO₄, and concentrate. Purify by chromatography to obtain the bromo-pyrrole intermediate.

Procedure (Step B - Suzuki Coupling):

-

To a flask, add the bromo-pyrrole intermediate (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).

-

Purge the flask with nitrogen, then add a degassed solvent mixture (e.g., Dioxane/Water 4:1).

-

Heat the mixture to 90°C and stir for 4-12 hours until the starting material is consumed (monitor by TLC/LC-MS).

-

Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry over MgSO₄, and concentrate.

-

Purify by flash column chromatography to yield the desired biaryl product.

Application in a Biological Screening Cascade: An Anticancer Case Study

Pyrrole-containing compounds are well-documented as anticancer agents, often acting as kinase inhibitors or apoptosis inducers.[3][24] The library synthesized from the this compound intermediate can be evaluated in a tiered screening approach to identify promising lead compounds.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-Activity Relationship of a Pyrrole Based Series of PfPKG Inhibitors as Anti-Malarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 9. rgmcet.edu.in [rgmcet.edu.in]

- 10. Pyrrole synthesis [organic-chemistry.org]

- 11. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound | C11H11N | CID 272426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 16. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 17. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. m.youtube.com [m.youtube.com]

- 19. researchgate.net [researchgate.net]

- 20. Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Suzuki Coupling [organic-chemistry.org]

- 22. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Synthesis of Bioactive Compounds from the 1-(p-tolyl)-1H-pyrrole Scaffold

An Application Guide for Medicinal Chemists

This guide provides researchers, scientists, and drug development professionals with a detailed technical overview and actionable protocols for the synthesis of novel bioactive compounds starting from 1-(p-tolyl)-1H-pyrrole. The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4][5][6] The strategic placement of a p-tolyl group on the pyrrole nitrogen not only modulates the electronic properties of the heterocyclic ring but also introduces a lipophilic moiety that can influence pharmacokinetic profiles and provide a vector for further functionalization.

This document moves beyond a simple recitation of procedures to explain the causality behind experimental choices, offering field-proven insights into the functionalization of this versatile starting material.

The 1-(p-tolyl)-1H-pyrrole Core: A Platform for Bioactive Compound Synthesis

The 1-(p-tolyl)-1H-pyrrole molecule is an ideal starting point for library synthesis due to the predictable reactivity of the pyrrole ring. The nitrogen atom acts as a powerful electron-donating group, rendering the α-positions (C2 and C5) highly susceptible to electrophilic attack. This inherent reactivity allows for selective functionalization, which is the first step in building molecular complexity and exploring structure-activity relationships (SAR).

The synthetic pathways outlined below leverage this reactivity to introduce pharmacophores and build derivatives with potential therapeutic value.

Caption: Synthetic pathways from 1-(p-tolyl)-1H-pyrrole.

Application Protocol: Synthesis of a Chalcone-Pyrrole Hybrid

This protocol details the synthesis of (E)-3-(1-(p-tolyl)-1H-pyrrol-2-yl)-1-phenylprop-2-en-1-one, a chalcone derivative. Chalcones are well-regarded for their anti-inflammatory, antioxidant, and antiproliferative activities.[7] This two-step synthesis first introduces a formyl group via the Vilsmeier-Haack reaction, which then serves as an electrophile in a Claisen-Schmidt condensation.

Step 1: Vilsmeier-Haack Formylation

Objective: To synthesize 1-(p-tolyl)-1H-pyrrole-2-carbaldehyde.

Mechanism Insight: The Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺, is a mild electrophile that readily attacks the electron-rich C2 position of the pyrrole ring. The resulting iminium salt is subsequently hydrolyzed during aqueous workup to yield the aldehyde. This reaction is highly reliable for producing 2-formyl pyrroles.

Materials and Reagents:

-

1-(p-tolyl)-1H-pyrrole (1.0 equiv)

-

N,N-Dimethylformamide (DMF) (solvent and reagent)

-

Phosphorus oxychloride (POCl₃) (1.1 equiv)

-

Dichloromethane (DCM) (solvent)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (for extraction)

-

Hexane (for extraction)

Protocol:

-

Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Add anhydrous DMF (5 mL per 10 mmol of pyrrole) to the flask and cool the solution to 0 °C in an ice bath.

-

Slowly add POCl₃ (1.1 equiv) dropwise via the dropping funnel over 15 minutes. The formation of the solid Vilsmeier salt may be observed. Stir the mixture for an additional 30 minutes at 0 °C.

-

Dissolve 1-(p-tolyl)-1H-pyrrole (1.0 equiv) in a minimal amount of anhydrous DCM and add it dropwise to the Vilsmeier reagent mixture.

-

Allow the reaction to warm to room temperature and then heat to 40 °C for 1-2 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

-

Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of a saturated NaHCO₃ solution until the pH is ~8.

-

Expert's Note: Quenching must be done slowly and at 0 °C to control the exothermic hydrolysis of excess POCl₃.

-

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure aldehyde.

Step 2: Claisen-Schmidt Condensation

Objective: To synthesize (E)-3-(1-(p-tolyl)-1H-pyrrol-2-yl)-1-phenylprop-2-en-1-one from the aldehyde intermediate and acetophenone.

Materials and Reagents:

-

1-(p-tolyl)-1H-pyrrole-2-carbaldehyde (1.0 equiv)

-

Acetophenone (1.0 equiv)

-

Sodium hydroxide (NaOH) (2.0 equiv)

-

Ethanol (solvent)

-

Water (solvent)

Protocol:

-

In a round-bottom flask, dissolve 1-(p-tolyl)-1H-pyrrole-2-carbaldehyde (1.0 equiv) and acetophenone (1.0 equiv) in ethanol.

-

In a separate beaker, prepare a 10% aqueous solution of NaOH.

-

Add the NaOH solution dropwise to the stirred ethanolic solution at room temperature. A color change and/or precipitation of the product is typically observed.

-

Stir the reaction at room temperature for 4-6 hours. Monitor by TLC until the starting aldehyde is consumed.

-

Pour the reaction mixture into a beaker of cold water and stir.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with copious amounts of cold water until the filtrate is neutral (pH ~7).

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure chalcone.

Data Summary Table:

| Compound | Step | Yield (%) | Appearance | M.P. (°C) |

| 1-(p-tolyl)-1H-pyrrole-2-carbaldehyde | 1 | 80-90 | Pale yellow solid | 78-80 |

| (E)-3-(1-(p-tolyl)-1H-pyrrol-2-yl)-1-phenyl... | 2 | 85-95 | Bright yellow crystalline | 135-137 |

Application Protocol: Synthesis of a 2,5-Disubstituted Pyrrole via Friedel-Crafts and Suzuki Coupling

This workflow demonstrates how to create more complex, drug-like molecules by combining classic acylation with modern cross-coupling chemistry. The target is a hypothetical biaryl compound, a motif frequently found in kinase inhibitors and other anticancer agents.[1]

Caption: Workflow for a 2,5-disubstituted pyrrole.

Protocol: 2-Acetyl-5-bromo-1-(p-tolyl)-1H-pyrrole (Intermediate)

Objective: To prepare a key intermediate for cross-coupling by first acylating and then selectively brominating the 1-(p-tolyl)-1H-pyrrole core.

Mechanism Insight: The acetyl group introduced in the first step is a moderately deactivating group. This electronic effect directs the subsequent electrophilic bromination to the only remaining activated position, C5, ensuring high regioselectivity.

Materials and Reagents:

-

1-(p-tolyl)-1H-pyrrole (1.0 equiv)

-

Acetic anhydride (1.2 equiv)

-

Boron trifluoride etherate (BF₃·OEt₂) (0.2 equiv, catalyst)

-

N-Bromosuccinimide (NBS) (1.05 equiv)

-

Tetrahydrofuran (THF) (solvent)

-

Dichloromethane (DCM) (solvent)

Protocol:

-

Acylation:

-

Dissolve 1-(p-tolyl)-1H-pyrrole in DCM and cool to 0 °C.

-

Add acetic anhydride followed by the catalytic amount of BF₃·OEt₂.

-

Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction with saturated NaHCO₃ solution. Extract with DCM, dry the organic layer over MgSO₄, and concentrate. Purify by column chromatography to obtain 2-acetyl-1-(p-tolyl)-1H-pyrrole.

-

-

Bromination:

-

Dissolve the acetylated pyrrole from the previous step in THF and cool to 0 °C.

-

Add NBS portion-wise over 10 minutes.

-

Expert's Note: The reaction is often rapid. Protect from light, as radical side reactions can occur with NBS.

-

-

Stir at 0 °C for 1 hour, monitoring by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to yield the crude bromo-pyrrole, which can often be used in the subsequent Suzuki coupling without further purification.

-

This brominated intermediate is now primed for a Suzuki-Miyaura reaction. By selecting different arylboronic acids, a diverse library of 2-acetyl-5-aryl-1-(p-tolyl)-1H-pyrrole derivatives can be generated, providing a rich source of novel compounds for biological screening.

References

-

Bioactive pyrrole-based compounds with target selectivity | Request PDF. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

The Synthesis of 1H-Pyrroles Part. 1. The Synthesis and the Chemical and Physical Aspects Pyrrole Ring. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Lauria, A., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 206, 112683. Available from [https://iris.unipa.it/retrieve/handle/10447/431101/603095/Eur. J. Med. Chem. 206 (2020) 112683.pdf]([Link]. J. Med. Chem. 206 (2020) 112683.pdf)

-

Synthesis, Reactions and Medicinal Uses of Pyrrole. (2022, November 28). Pharmaguideline. Retrieved January 24, 2026, from [Link]

-

Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds. (2021). National Institutes of Health. Retrieved January 24, 2026, from [Link]

-

Synthesis and Pharmacochemistry of New Pleiotropic Pyrrolyl Derivatives. (2018). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Jiang, R., et al. (2026). Silver-Catalyzed [3 + 2] Cyclization Reaction of α-Azidovinyl Acids with RCF2-Imidoyl Sulfoxonium Ylides: Synthesis of Polyfluoroalkyl-Substituted 2H-Pyrrole Derivatives. The Journal of Organic Chemistry. Retrieved January 24, 2026, from [Link]

-

Sharma, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233-15266. Available from [Link]

-

Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (2015). RSC Publishing. Retrieved January 24, 2026, from [Link]

-

Lauria, A., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 206, 112683. Available from [Link]

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2023). PubMed Central. Retrieved January 24, 2026, from [Link]

-

Pyrrole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

-

A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. (2023). MDPI. Retrieved January 24, 2026, from [Link]

-

Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010. (2022). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). MDPI. Retrieved January 24, 2026, from [Link]

-

Cheng, P., et al. (2013). A general route to 1,3'-bipyrroles. The Journal of Organic Chemistry, 78(23), 11860-11873. Available from [Link]

-

Sharma, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233-15266. Available from [Link]

-

One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. (n.d.). Syrris. Retrieved January 24, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]

- 4. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Development of Anticancer Agents Based on the 1-(p-tolyl)-1H-pyrrole Scaffold

Introduction: The Pyrrole Scaffold as a Privileged Structure in Oncology

The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a constituent of numerous naturally occurring and synthetic molecules with significant biological activities.[1][2][3] In the realm of medicinal chemistry, the pyrrole scaffold is considered a "privileged structure" due to its ability to serve as a versatile template for the design of ligands for a variety of biological targets. Its unique electronic properties and the capacity for substitution at multiple positions allow for the fine-tuning of steric and electronic parameters to achieve desired pharmacological profiles.[4] Consequently, pyrrole derivatives have been extensively investigated and developed as therapeutic agents for a wide range of diseases, including cancer.[2][3] Several approved anticancer drugs, such as Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, feature a pyrrole core, underscoring the importance of this scaffold in oncology drug discovery.[4]

This guide focuses on the 1-(p-tolyl)-1H-pyrrole scaffold as a promising starting point for the development of novel anticancer agents. The p-tolyl group at the N1 position provides a lipophilic handle that can influence the compound's pharmacokinetic properties and its interactions with biological targets. This document provides a comprehensive overview of the synthesis, in vitro biological evaluation, and mechanistic studies of anticancer agents derived from this scaffold, intended for researchers, scientists, and drug development professionals.

Part 1: Synthesis of 1-(p-tolyl)-1H-pyrrole Derivatives via Paal-Knorr Synthesis

The Paal-Knorr synthesis is a classic and highly efficient method for the construction of the pyrrole ring.[5][6] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.[5][7][8] This method is favored for its operational simplicity, the ready availability of starting materials, and generally good yields.[5]

Protocol 1: Synthesis of 2,5-dimethyl-1-(p-tolyl)-1H-pyrrole

This protocol describes a representative Paal-Knorr synthesis of a 1-(p-tolyl)-1H-pyrrole derivative.

Rationale: Acetanonylacetone (hexane-2,5-dione) serves as the 1,4-dicarbonyl precursor. p-Toluidine is used to introduce the desired 1-(p-tolyl) substituent. Glacial acetic acid acts as both the solvent and the acid catalyst, facilitating the cyclization and subsequent dehydration steps.

Materials:

-

Acetanonylacetone (Hexane-2,5-dione)

-

p-Toluidine

-

Glacial Acetic Acid

-

Ethanol

-

Ethyl acetate

-

Hexane

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetonylacetone (1 equivalent) and p-toluidine (1.1 equivalents) in glacial acetic acid.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase. The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the mixture into a beaker containing ice-water.

-

Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure 2,5-dimethyl-1-(p-tolyl)-1H-pyrrole.

-

Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Part 2: In Vitro Evaluation of Anticancer Activity

The initial assessment of the anticancer potential of newly synthesized compounds involves in vitro cytotoxicity assays against a panel of cancer cell lines.[9][10] The MTT assay is a widely used, reliable, and reproducible colorimetric method to determine cell viability.[11][12][13]

Protocol 2: MTT Assay for Cytotoxicity Screening

Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial succinate dehydrogenase in metabolically active cells to form a purple formazan product.[12][13] The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

-

Cancer cell lines (e.g., MCF-7 - breast, HeLa - cervical, A549 - lung) and a non-cancerous cell line (e.g., HUVEC - human umbilical vein endothelial cells)

-

Complete culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

-

Test compounds (dissolved in DMSO to prepare stock solutions)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours at 37°C until a purple precipitate is visible.[12]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: Cytotoxicity of 1-(p-tolyl)-1H-pyrrole Derivatives

The following table presents hypothetical IC₅₀ values for a series of synthesized 1-(p-tolyl)-1H-pyrrole derivatives.

| Compound | R1 | R2 | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HeLa | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. HUVEC | Selectivity Index (SI) for MCF-7 |

| TP-1 | H | H | 15.2 | 18.5 | 20.1 | >50 | >3.29 |

| TP-2 | CH₃ | CH₃ | 5.8 | 7.2 | 6.5 | 45.3 | 7.81 |

| TP-3 | Ph | Ph | 2.1 | 3.5 | 2.9 | 30.8 | 14.67 |

| Doxorubicin | - | - | 0.9 | 1.1 | 0.8 | 5.4 | 6.0 |

Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Part 3: Elucidation of the Mechanism of Action

Understanding how a compound exerts its anticancer effects is crucial for its further development.[2][14] Common mechanisms include the induction of programmed cell death (apoptosis) and the arrest of the cell cycle.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[15]

Materials:

-

Cancer cells

-

Test compounds

-

PBS (Phosphate-Buffered Saline)

-

70% Ethanol (ice-cold)

-

RNase A solution (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with the test compound at its IC₅₀ concentration for 24-48 hours. Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

-

Fixation: Resuspend the cell pellet in 0.5 mL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing to prevent cell clumping.[16] Incubate the cells at -20°C for at least 2 hours for fixation.[16]

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A. The RNase A is crucial to degrade any RNA that might interfere with the DNA staining.[15]

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity. The percentages of cells in the G0/G1, S, and G2/M phases are quantified using appropriate software.

Protocol 4: Apoptosis Detection by Annexin V-FITC and PI Staining

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[17] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorophore like FITC.[18] Propidium iodide is a membrane-impermeable dye that is excluded from live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[17]

Materials:

-

Cancer cells

-

Test compounds

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

PBS

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with the test compound at its IC₅₀ concentration for a predetermined time (e.g., 24 hours). Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[19]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. The results will differentiate between viable cells (Annexin V-FITC and PI negative), early apoptotic cells (Annexin V-FITC positive and PI negative), late apoptotic/necrotic cells (Annexin V-FITC and PI positive), and necrotic cells (Annexin V-FITC negative and PI positive).

Part 4: Visualizations

Experimental Workflow

Caption: Workflow for anticancer agent development.

Potential Signaling Pathway

Many pyrrole derivatives have been identified as inhibitors of tubulin polymerization.[2][20] This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis.

Caption: Inhibition of tubulin polymerization pathway.

References

-

Mateev, E., Georgieva, M., & Zlatkov, A. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Journal of Pharmacy & Pharmaceutical Sciences, 25, 24–40. [Link]

-

Gherman, C., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. International Journal of Molecular Sciences, 23(16), 8854. [Link]

-

Mateev, E., Georgieva, M., & Zlatkov, A. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. PubMed, 35050531. [Link]

-

Kuznietsova, H., et al. (2020). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. Journal of Drug Targeting, 28(5), 547-563. [Link]

-

Zhan, X. P., et al. (2017). Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. Letters in Drug Design & Discovery, 14(8). [Link]

-

Saleem, M., et al. (2021). Development of tubulin polymerization inhibitors as anticancer agents. PubMed, 33448906. [Link]

-

ResearchGate. (2022). Design, synthesis, in silico and biological evaluations of novel polysubstituted pyrroles as selective acetylcholinesterase inhibitors against Alzheimer's disease. [Link]

-

El-Sayed, N. F., et al. (2022). Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][1][21]diazepine derivatives as potent EGFR/CDK2 inhibitors. National Institutes of Health, PMC9065609. [Link]

-

Tron, G. C., et al. (2015). New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry, 58(15), 5916-5935. [Link]

-

Ocaña, A., et al. (2021). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. National Institutes of Health, PMC8409190. [Link]

-

Bio-protocol. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. National Institutes of Health, PMC4892401. [Link]

-

RGM College of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. [Link]

-

National Institutes of Health. (2022). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. [Link]

-

Patsnap. What are the therapeutic candidates targeting Tubulin?. [Link]

-

Pires, D. E. V., et al. (2021). pdCSM-cancer: Using Graph-Based Signatures to Identify Small Molecules with Anticancer Properties. Journal of Chemical Information and Modeling, 61(7), 3303-3312. [Link]

-

MDPI. (2022). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. [Link]

-

National Institutes of Health. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

-

Taylor & Francis Online. (2021). Development of tubulin polymerization inhibitors as anticancer agents. [Link]

-

University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis. [Link]

-

MDPI. (2020). Augmenting Anti-Cancer Natural Products with a Small Molecule Adjuvant. [Link]

-